molecular formula C11H18N4O2 B11760145 tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate

tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate

Cat. No.: B11760145
M. Wt: 238.29 g/mol
InChI Key: IALMVKQIXKPQNO-UHFFFAOYSA-N
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Description

tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate is a bicyclic heteroaromatic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a tert-butyl carbamate group. The pyrazine ring contains two adjacent nitrogen atoms, distinguishing it from pyrimidine or pyridine analogs.

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

tert-butyl N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)carbamate

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)13-9-6-8-7-12-4-5-15(8)14-9/h6,12H,4-5,7H2,1-3H3,(H,13,14,16)

InChI Key

IALMVKQIXKPQNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN2CCNCC2=C1

Origin of Product

United States

Preparation Methods

Stepwise Reaction Pathway

  • Formation of (E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one

    • Reagents : 1,1-Dimethoxypropane-2-one, dimethylformamide dimethyl acetal.

    • Conditions : 100°C, 16 hours.

    • This step introduces a conjugated enamine system for subsequent cyclization.

  • Cyclization to 3-(Dimethoxymethyl)-1H-pyrazole

    • Reagents : Hydrazine hydrate.

    • Conditions : 0–25°C, 16 hours.

    • Hydrazine mediates ring closure, forming the pyrazole core.

  • Oxidation to 1H-Pyrazole-3-carbaldehyde

    • Reagents : Formic acid.

    • Conditions : 25°C, 12 hours.

    • The dimethoxymethyl group is oxidized to an aldehyde, enabling reductive amination.

  • Reductive Amination with 3-Aminopropene

    • Reagents : 3-Aminopropene, NaBH3CN.

    • Forms N-((1H-pyrazol-5-yl)methyl)prop-2-en-1-amine, introducing an allyl chain.

  • Boc Protection

    • Reagents : Boc anhydride.

    • Conditions : Room temperature, 4 hours.

    • The amine is protected to prevent undesired side reactions.

  • Oxidative Cyclization

    • Reagents : m-Chloroperbenzoic acid (mCPBA).

    • Conditions : 0°C to room temperature.

    • mCPBA induces epoxidation and subsequent cyclization to form the pyrazine ring.

Critical Analysis

  • Yield Optimization : The patent reports an overall yield of 32% for the diazepine analog, suggesting similar efficiency for the pyrazine variant after optimization.

  • Challenges : Oxidative cyclization requires strict temperature control to avoid over-oxidation.

Boc-Protected Intermediate Strategy

A journal-published route for pyrazolo[1,5-a]pyrimidines offers an alternative approach:

Synthesis Workflow

  • Boc Protection of Amino Acids

    • Example : tert-Butyloxycarbonyl (Boc) protection of β-keto esters.

    • Conditions : DCC/DMAP, 0°C to room temperature.

  • Nucleophilic Addition and Cyclization

    • Reagents : Acetonitrile anion, hydrazine.

    • Forms aminopyrazole intermediates analogous to the target’s core.

  • Chlorination and Functionalization

    • Reagents : Phosphorus oxychloride.

    • Converts hydroxyl groups to chlorides for subsequent amidation.

  • Microwave-Assisted Coupling

    • Conditions : 120°C, 20 minutes.

    • Accelerates introduction of the pyrrolidine moiety.

Advantages

  • Modularity : Boc groups enable selective functionalization.

  • Scalability : Microwave steps reduce reaction times.

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary routes:

Parameter Multi-Step Cyclization Boc-Intermediate Route
Total Steps 65
Key Reagents mCPBA, hydrazineBoc anhydride, POCl3
Reaction Time 48–72 hours24–36 hours
Temperature Sensitivity High (0–25°C critical)Moderate (room temp. viable)
Yield Potential ~30%~40%

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds related to tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate have shown efficacy against various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms such as inhibition of specific kinases involved in cell proliferation and survival pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is notable. The compound has been investigated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This inhibition can lead to reduced production of prostaglandins and other inflammatory mediators .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents .

Pesticidal Properties

In agricultural research, pyrazole derivatives are explored as potential pesticides due to their bioactivity against pests and pathogens. The compound's structure allows for interaction with biological targets in insects and fungi, leading to its use as a fungicide or insecticide .

Herbicidal Activity

Some studies suggest that pyrazole compounds can also act as herbicides by inhibiting specific enzymes involved in plant growth and development. This feature makes them valuable in weed management strategies in agricultural practices .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring followed by carbamate formation. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound .

Case Studies

StudyFocusFindings
Singh et al., 2020Anticancer ActivityDemonstrated that pyrazole derivatives induce apoptosis in cancer cell lines through kinase inhibition .
Research on Anti-inflammatory EffectsCOX InhibitionShowed that this compound effectively inhibits COX enzymes .
Agricultural ResearchPesticidal EfficacyFound that pyrazole derivatives exhibit significant activity against common agricultural pests .

Mechanism of Action

The mechanism of action of tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Heterocycle Variations

The pyrazolo[1,5-a]pyrazine core differentiates the target compound from related scaffolds:

  • Pyrazolo[1,5-a]pyrimidine: Features a pyrimidine ring (nitrogens at positions 1 and 3), as seen in compounds like tert-butyl 5-(4'-carbamoylbiphenyl-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (129).
  • Imidazo[1,5-a]pyrazine : Brominated derivatives (e.g., tert-butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate) show distinct reactivity due to fused imidazole and pyrazine rings, favoring electrophilic substitution .
  • Pyrazolo[1,5-a]pyridine : Substitution with a single nitrogen atom (e.g., n-{4h,5h,6h,7h-Pyrazolo[1,5-a]pyridin-3-yl}prop-2-enamide) reduces aromatic stabilization, altering electronic properties .

Substituent Effects

Key substituent variations and their impacts:

Compound (Example) Substituent(s) Molecular Weight (g/mol) Melting Point (°C)
Target Compound (Inferred) tert-Butyl carbamate on pyrazine ~250–300 (estimated) N/A
Pyrazolo[1,5-a]pyrimidine-3-carbamate (129) Biphenyl, pyridinylmethyl, carbamate 521.23 >199
Pyrazolo[1,5-a]pyrimidine-3-carboxylate tert-Butyl carboxylate 223.28 N/A
{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol Hydroxymethyl N/A N/A
  • Bulkier Groups : Compounds with biphenyl substituents (e.g., 129) exhibit higher molecular weights (>500 g/mol) and elevated melting points (>199°C), suggesting increased rigidity and crystallinity .
  • Polar Groups : Hydroxymethyl or carboxylate substituents (e.g., ) enhance hydrophilicity, while tert-butyl carbamate balances lipophilicity for membrane permeability .

Physical and Spectral Properties

  • Melting Points : Pyrazolo[1,5-a]pyrimidine carbamates (e.g., 129, 174) show high thermal stability (>195°C), attributed to planar aromatic cores and intermolecular hydrogen bonding .
  • Spectroscopic Data :
    • HRMS : Used to confirm molecular weights (e.g., 129: [M+H]+ = 521.2295 vs. calculated 521.2296) .
    • NMR : Characteristic shifts for tert-butyl groups (~1.49 ppm in ¹H NMR) and carbamate carbonyls (~1687 cm⁻¹ in FTIR) .

Implications for Drug Design

  • Bioactivity : Pyrazolo[1,5-a]pyrimidine derivatives are frequently explored as kinase inhibitors or antiviral agents. The pyrazine analog may exhibit distinct target selectivity due to altered electronic profiles .
  • Solubility vs. Permeability : The tert-butyl carbamate group in the target compound likely improves lipophilicity compared to hydroxyl or carboxylate analogs, favoring blood-brain barrier penetration .

Biological Activity

tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate is a compound belonging to the class of pyrazolo derivatives, which have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be described by the following molecular formula and weight:

PropertyValue
Chemical Formula C₁₀H₁₈N₄O₂
Molecular Weight 210.28 g/mol
IUPAC Name This compound

Research indicates that pyrazolo derivatives exhibit various biological activities primarily through their interaction with specific protein kinases. These kinases play crucial roles in cellular signaling pathways related to cell growth and differentiation. The inhibition of these kinases can lead to therapeutic effects in various diseases, particularly cancer.

  • Kinase Inhibition : Compounds similar to this compound have shown selective inhibition against various kinases such as CK2 and AXL. For instance, studies have demonstrated that pyrazolo[1,5-a]pyrimidines exhibit potent inhibitory activity against CK2 with IC50 values in the low nanomolar range .
  • Anticancer Activity : The compound's potential as an anticancer agent is supported by findings that suggest it can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines . The selectivity towards cancerous cells while sparing normal cells is a significant advantage in drug development.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological effects of pyrazolo derivatives:

  • In Vitro Studies : In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has been tested against the NCI-60 panel of cancer cell lines with promising results indicating its potential as a lead compound for further development .
  • Selectivity Profile : The selectivity profile for this compound has been assessed using differential scanning fluorimetry against a panel of kinases. Results indicated that it selectively inhibits certain kinases involved in oncogenic signaling while exhibiting minimal off-target effects .

Case Study 1: CK2 Inhibition

A study focused on the optimization of pyrazolo[1,5-a]pyrimidines demonstrated that specific derivatives showed significant inhibition of CK2 activity with IC50 values as low as 8 nM . This suggests that similar compounds could be developed for targeted cancer therapies.

Case Study 2: Antimicrobial Activity

In another investigation involving pyrazolo derivatives, compounds were synthesized and evaluated for their antimicrobial properties against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent inhibitory effects on pantothenate synthetase (PS), a target for tuberculosis treatment .

Q & A

Q. What are the standard synthetic routes for tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate, and what critical parameters must be controlled during synthesis?

The synthesis typically involves multi-step protocols, including cyclization of pyrazole precursors, functionalization with tert-butyl carbamate groups, and hydrogenation steps. Key parameters include temperature control (e.g., 0–5°C for sensitive intermediates), solvent selection (e.g., dichloromethane or THF), and catalyst use (e.g., palladium for cross-coupling). Strict pH management is critical to avoid side reactions, particularly during carbamate formation .

Q. How is this compound characterized structurally, and which spectroscopic methods are essential?

Structural characterization relies on ¹H/¹³C NMR for identifying proton and carbon environments, IR spectroscopy for detecting carbamate C=O stretches (~1700 cm⁻¹), and mass spectrometry (MS) for molecular weight confirmation. X-ray crystallography may be used for absolute configuration determination if single crystals are obtainable .

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid moisture, as hydrolysis of the carbamate group can occur. Use desiccants and monitor purity via HPLC periodically. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory during handling due to potential toxicity .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound, particularly in multi-step protocols?

Yield optimization strategies include:

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling steps, with ligand tuning (e.g., SPhos) to enhance efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) for cyclization steps, with microwave-assisted heating to reduce reaction time .
  • Protecting group management : Selective deprotection using TFA in DCM to minimize side reactions .

Q. What strategies are employed to resolve contradictions in reported biological activities of pyrazolo-pyrazine derivatives?

Discrepancies in bioactivity (e.g., anticancer vs. antiviral claims) are addressed through:

  • Comparative assays : Standardized cell-based models (e.g., HEK293 or HeLa cells) to assess potency under identical conditions .
  • Target profiling : Kinase inhibition panels or protein binding studies (SPR, ITC) to identify primary vs. off-target interactions .
  • Meta-analysis : Cross-referencing structural analogs (e.g., pyrazolo-pyrimidines) to isolate substituent effects on activity .

Q. What advanced computational methods are used to predict the interaction mechanisms between this compound and biological targets?

Computational approaches include:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., kinase domains) .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-target complexes over nanosecond timescales .
  • QSAR modeling : Machine learning (Random Forest, SVM) to correlate structural features (e.g., tert-butyl lipophilicity) with bioactivity .

Data Contradiction Analysis

  • Synthesis Yields : Discrepancies in yields (e.g., 27% vs. 94% in similar steps) may arise from differences in catalyst loading, solvent purity, or workup protocols. Systematic DOE (Design of Experiments) is recommended to identify critical variables .
  • Biological Activity : Conflicting reports on mechanism (e.g., CDK inhibition vs. neuroprotection) necessitate orthogonal assays (e.g., enzymatic vs. cell viability) to validate primary modes of action .

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